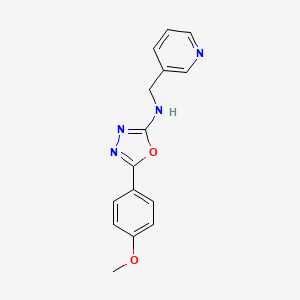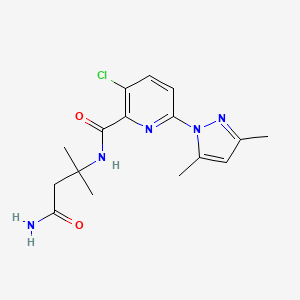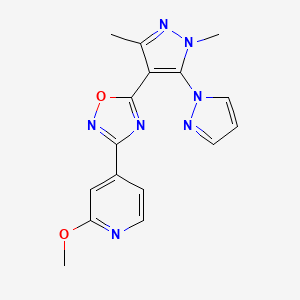![molecular formula C19H21ClN2O2 B7678167 5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678167.png)
5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide, also known as C16, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide is not fully understood, but it is known to act as a competitive inhibitor of cyclic AMP phosphodiesterase. This inhibition leads to an increase in intracellular cyclic AMP levels, which can activate a variety of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, which could have implications for the treatment of diabetes. It has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide in lab experiments is its ability to modulate the activity of cyclic AMP phosphodiesterase, which is involved in a wide range of cellular processes. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound is its relatively low potency compared to other compounds that target cyclic AMP phosphodiesterase.
Orientations Futures
There are several potential future directions for research on 5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide. One area of interest is the development of more potent analogs of this compound that could be used in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, this compound could be used as a tool to study the role of cyclic AMP signaling in various physiological processes.
Méthodes De Synthèse
The synthesis of 5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide is a complex process that involves several steps. The starting material for the synthesis is 2-chlorobenzoic acid, which is first converted into the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N,N-dimethylpropan-2-amine to form the amide intermediate. The final step involves acylation of the amide intermediate with isobutyryl chloride to yield the desired product, this compound.
Applications De Recherche Scientifique
5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme cyclic AMP phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic AMP. This inhibition leads to an increase in cyclic AMP levels, which can have a wide range of effects on cellular processes.
Propriétés
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-12(2)22(4)19(24)16-11-14(10-9-13(16)3)21-18(23)15-7-5-6-8-17(15)20/h5-12H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVCDGNQXLJOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl-methylamino]methyl]pyridin-2-amine](/img/structure/B7678097.png)
![4-(cyclopropanecarbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678098.png)
![1-Methyl-3-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678106.png)
![(3-Chloropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7678118.png)
![[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7678119.png)
![5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7678125.png)
![2-[1-(2,2-Dimethyl-3-phenylpropanoyl)-3-hydroxyazetidin-3-yl]acetonitrile](/img/structure/B7678135.png)

![1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea](/img/structure/B7678168.png)

![1-[(2S)-1-hydroxybutan-2-yl]-3-(4-methyl-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B7678171.png)
![2-[(2-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678176.png)
